![molecular formula C18H20N6O4S B11075849 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075849.png)
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-2-{[5-(METHOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” is a complex organic compound that features a pyrimidine ring, a triazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-2-{[5-(METHOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Synthesis of the triazole ring via azide-alkyne cycloaddition.
- Coupling of the pyrimidine and triazole rings through a sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the triazole ring under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, given its complex structure.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-2-{[5-(METHOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can be compared with other pyrimidine-triazole compounds.
N-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-2-{[5-(METHOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can be compared with other sulfanylacetamide derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C18H20N6O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-[[5-(methoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N6O4S/c1-22-13(9-16(26)23(2)18(22)27)19-15(25)11-29-17-21-20-14(10-28-3)24(17)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3,(H,19,25) |
InChI Key |
DXBJSUAKJNEWRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11075766.png)
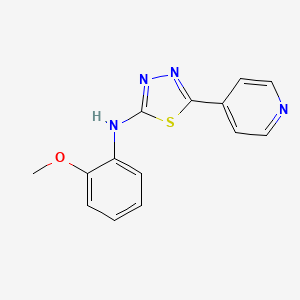

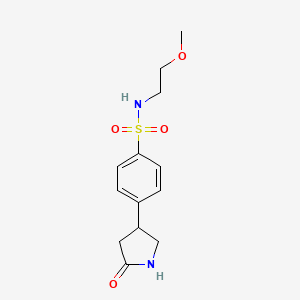
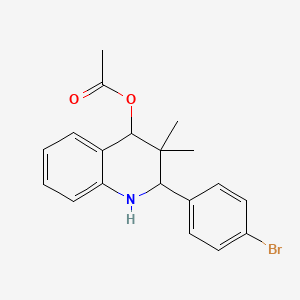
![[4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenoxy]acetic acid](/img/structure/B11075789.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11075790.png)
![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11075805.png)
![methyl 4-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B11075826.png)
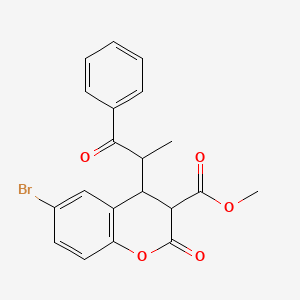
![2-[Furan-2-yl(2-methoxyphenyl)methyl]-3-oxopentanenitrile](/img/structure/B11075831.png)
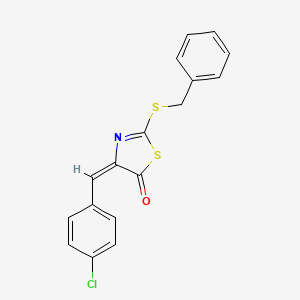
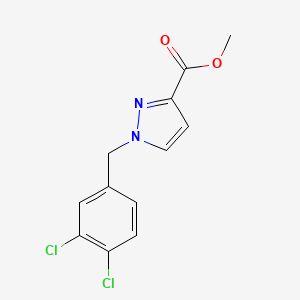
![3-(4-Benzylpiperidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11075864.png)
